molecular formula C9H10N4O B1482164 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097970-06-2

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1482164
CAS No.: 2097970-06-2
M. Wt: 190.2 g/mol
InChI Key: DJMKGMHJMQCWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical building block based on the imidazo[1,2-b]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This core structure is recognized as a potential non-classical isostere of indole, a feature that can improve solubility and other physicochemical properties in therapeutic agents . Researchers value this scaffold for its potential multi-target activities, particularly in the fields of oncology and inflammation . Compounds based on the imidazo[1,2-b]pyrazole structure have demonstrated potent biological activities in scientific research. For instance, certain derivatives have shown promising anti-leukemic effects by inducing differentiation and apoptosis (programmed cell death) in acute myeloid leukemia (AML) cell models, such as HL-60 cells . The mechanism of action for these active compounds involves key cellular signaling pathways, including the induction of ERK phosphorylation and modulation of proteins like Bcl-xl and Akt, which are associated with cell survival . Furthermore, other derivatives within this chemical class have exhibited anti-angiogenic properties and the ability to inhibit human platelet aggregation, reactive oxygen species (ROS) production, and p38MAPK phosphorylation, suggesting potential applications in researching inflammatory diseases and cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-8(14)6-7(5-1-2-5)12-13-4-3-11-9(6)13/h3-5,12H,1-2H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMKGMHJMQCWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, this compound has shown inhibitory activity against certain kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression profiles, resulting in changes in the production of proteins that are essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes or receptors, and modulating their activity. This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in the levels of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can enhance its interaction with target biomolecules and increase its overall effectiveness.

Biological Activity

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Molecular Formula : C9H11N5
CAS Number : 2097970-10-8

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the cyclization of appropriate precursors under controlled acidic or basic conditions. The optimization of reaction parameters such as temperature and solvent is crucial for achieving high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to various enzymes or receptors, modulating key signaling pathways involved in cell survival, differentiation, and apoptosis. Notably, studies have shown that it induces apoptosis in cancer cell lines through mechanisms that involve mitochondrial depolarization and activation of caspase pathways .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives:

  • Case Study on HL-60 Cells : A derivative demonstrated significant cytotoxicity against HL-60 human promyelocytic leukemia cells with an IC50 value of 0.183 μM. This compound induced differentiation and apoptosis in these cells, evidenced by increased expression of differentiation markers and activation of apoptotic pathways .
CompoundCell LineIC50 (μM)Mechanism
This compoundHL-600.183Apoptosis via caspase activation
Derivative 63MCF-71.24–3.79Cytotoxicity through mitochondrial pathways

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from imidazo[1,2-b]pyrazole exhibited significant inhibition percentages compared to traditional anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[1,2-b]pyrazole framework can significantly influence biological activity. For instance:

  • The presence of the cyclopropyl group enhances the compound's reactivity and biological efficacy.
  • Variations in substituents at different positions on the imidazo ring can lead to improved potency against specific cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been investigated for its potential therapeutic effects, particularly in targeting specific biological pathways relevant to cancer and other diseases.

  • Mechanism of Action : The compound is known to inhibit cyclin-dependent kinase 4 (CDK4), which plays a critical role in cell cycle regulation. By inhibiting CDK4, the compound induces cell cycle arrest in the G1 phase, thereby reducing proliferation in cancerous cells.

Biological Research

The compound has shown promise in various biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can effectively inhibit tumor growth. For instance, a combination treatment with anti-PD-1 therapies led to a tumor growth inhibition rate of 77.7% in murine models .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows it to be utilized in developing new materials with specific properties, such as polymers or coatings.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAnticancer drug developmentInhibits CDK4; induces G1 phase arrest
Biological ResearchAntimicrobial and antiviral studiesPotential efficacy against various pathogens
Industrial ChemistryBuilding block for complex molecule synthesisValuable intermediate for organic synthesis

Case Study 1: ENPP1 Inhibition

A study highlighted the compound's ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial for modulating immune responses. The compound demonstrated an IC50 value of 5.70 nM, indicating high potency against this target .

Case Study 2: Combination Therapy Efficacy

In research involving murine models, compounds structurally related to this compound were tested alongside anti-PD-1 therapies. The combination resulted in significant tumor growth inhibition, showcasing the potential for enhanced therapeutic strategies against tumors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of imidazo[1,2-b]pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Biological Activities Potency References
6-Cyclopropyl-1H-imidazo... 6-cyclopropyl, 7-carboxamide Induces differentiation and apoptosis in AML cells; modulates CD33/CD11b expression Under investigation
DU325 2-(tert-butyl), 3-(tert-butylamino), 7-carboxamide (N-(4-aminophenyl)) Differentiation-coupled apoptosis in HL-60 cells; ERK1/2, Bcl-xl, and Akt pathway activation IC50: 40–200 nM (in vitro)
Compound 9a () 6-cyclopropyl, 2-(4-fluorophenyl), 7-carboxamide Anticancer activity via three-component synthesis; structural analog with enhanced lipophilicity Data pending
1-Methyl-1H-imidazo... 1-methyl, 7-carboxamide Lower potency due to lack of cyclopropyl; used as a reference in structure-activity studies IC50: >1 µM
Key Observations:
  • Cyclopropyl vs.
  • Aryl vs. Alkyl Substituents : Compound 9a’s 4-fluorophenyl group increases lipophilicity, which could enhance membrane permeability but may reduce solubility compared to the target compound’s cyclopropyl .
  • Positional Effects : Substitution at the 6-position (cyclopropyl) is critical for activity, as seen in DU325 (tert-butyl at position 2) and the target compound (cyclopropyl at 6). The 7-carboxamide is conserved across active analogs, suggesting its role in target binding .

Mechanistic Differences

  • DU325 : Activates ERK1/2 phosphorylation, induces Bcl-xl, and promotes mitochondrial depolarization and caspase-3 activation in HL-60 cells . Reduces CD33+ AML cells from 86% to 30.6% (200 nM, 48 hours) .
  • 6-Cyclopropyl-1H-imidazo... : Preliminary data suggest similar differentiation effects (CD11b upregulation) but distinct kinetics due to structural differences .
  • Compound 9a : Fluorophenyl substituent may target kinase pathways differently, though specific mechanisms remain uncharacterized .

Pharmacological Profiles

Parameter 6-Cyclopropyl-1H-imidazo... DU325 Compound 9a
Solubility Moderate (cyclopropyl enhances) Low (tert-butyl reduces) Low (fluorophenyl reduces)
Metabolic Stability High Moderate Moderate
Selectivity High for CD33+/CD11b+ cells Broad myeloid cell targeting Pending

Research Findings and Clinical Relevance

  • DU325 has demonstrated efficacy in primary AML patient-derived cells, reducing CD33+ populations and inducing apoptosis . Patent WO2019220155 covers its use as an anticancer agent .
  • The target compound ’s cyclopropyl group may offer advantages in avoiding off-target effects seen with bulkier substituents, though in vivo studies are needed .

Preparation Methods

Starting Materials and Precursors

  • Pyrazole or imidazo-pyrazole derivatives serve as key intermediates.
  • Cyclopropyl-containing reagents are introduced to install the cyclopropyl substituent.
  • Carboxamide groups are typically introduced via amide formation reactions from corresponding carboxylic acid derivatives or activated esters.

Cyclization Step

  • The imidazo[1,2-b]pyrazole core is formed by cyclization reactions involving appropriate diamine and diketone or nitrile precursors.
  • Conditions often involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Acidic or basic catalysts may be used to promote ring closure.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent is introduced either by cyclopropanation of a double bond precursor or by substitution reactions using cyclopropyl-containing reagents.
  • Typical reagents include cyclopropylamine or cyclopropyl halides.
  • Reaction conditions are optimized to avoid ring-opening of the cyclopropyl group.

Carboxamide Formation

  • The carboxamide group at position 7 is introduced via amidation of the corresponding carboxylic acid or ester intermediate.
  • Common coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used.
  • Reaction is performed under mild conditions to preserve the integrity of the heterocyclic system.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthesis Data Table

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization Diamine + diketone/nitrile, acid/base catalyst, heat Formation of imidazo[1,2-b]pyrazole core
2 Cyclopropyl introduction Cyclopropylamine or cyclopropyl halide, base, solvent Installation of cyclopropyl substituent
3 Amidation Carboxylic acid intermediate, coupling agent (e.g., EDC), amine Formation of carboxamide group
4 Purification Chromatography or recrystallization Pure this compound

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the cyclization efficiency and selectivity of the imidazo[1,2-b]pyrazole ring formation.
  • Cyclopropyl substituent introduction requires careful control to prevent ring strain-induced side reactions.
  • Amidation yields improve with the use of coupling agents and mild reaction conditions to avoid decomposition.
  • Fluorinated analogs of related imidazo-pyrazole compounds have shown enhanced biological activity, suggesting that substituent effects are significant for activity and may influence synthetic strategy.
  • Multi-target biological activity assays indicate that structural modifications at the carboxamide and cyclopropyl positions can modulate efficacy, guiding synthetic modifications.

Q & A

What are the established synthetic routes for 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
Synthesis typically involves multi-step protocols, starting with cyclocondensation of cyclopropane-containing precursors with pyrazole intermediates. Optimization strategies include:

  • Varying catalysts (e.g., palladium for cross-coupling reactions) and solvent systems (polar aprotic solvents like DMF or THF).
  • Temperature modulation during cyclopropane introduction (e.g., 60–80°C for 12–24 hours).
  • Post-synthetic purification via flash chromatography or recrystallization, monitored by TLC/HPLC .
    Yield improvements require systematic DOE (Design of Experiments) to assess variable interactions (e.g., molar ratios, reaction time) .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves crystal packing and confirms cyclopropane geometry (mean C–C bond length: 1.48 Å; R-factor < 0.05) .
  • NMR spectroscopy: 1^1H/13^{13}C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; carboxamide NH at δ 10.2 ppm).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 247.0954) .
  • HPLC-PDA: Assesses purity (>98% for biological assays) .

How should researchers design in vitro assays to evaluate the biological activity of this compound against target enzymes or cellular pathways?

Methodological Answer:

  • Enzyme inhibition assays: Use recombinant kinases or proteases (e.g., IC50 determination via fluorescence polarization or ADP-Glo™).
  • Cellular viability assays: Employ MTT/XTT in cancer cell lines (e.g., HCT-116 or HepG2) with dose-response curves (1–100 μM).
  • Target engagement: Validate binding via surface plasmon resonance (SPR) or thermal shift assays (ΔTm > 2°C indicates stabilization) .

What strategies are recommended for conducting structure-activity relationship (SAR) studies to identify critical functional groups in the 6-cyclopropyl substituent and carboxamide moiety?

Methodological Answer:

  • Systematic substitution: Synthesize analogs with varied substituents (e.g., methyl, halogen, or aryl groups) on the cyclopropane ring.
  • Bioisosteric replacement: Replace carboxamide with sulfonamide or urea to assess hydrogen-bonding requirements.
  • Computational docking: Use Schrödinger Glide or AutoDock Vina to predict binding poses in target active sites (e.g., ATP-binding pockets) .

What experimental approaches can resolve contradictory data between computational binding predictions and empirical inhibition assays for this compound?

Methodological Answer:

  • Biophysical validation: Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.
  • Mutagenesis studies: Introduce point mutations in target proteins (e.g., kinase gatekeeper residues) to test predicted interactions.
  • Solvent accessibility analysis: Use molecular dynamics simulations to assess ligand flexibility in aqueous vs. binding site environments .

How can researchers determine the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS (t1/2 > 30 min suggests stability).
  • Pharmacokinetic (PK) profiling: Administer IV/PO doses in rodents, with serial blood sampling for AUC and bioavailability calculations.
  • CYP450 inhibition screening: Test against CYP3A4/2D6 to assess drug-drug interaction risks .

What methodologies enable the investigation of thermodynamic solubility and polymorphic stability in different crystalline forms of this compound?

Methodological Answer:

  • Differential scanning calorimetry (DSC): Identify melting points (Tm) and enthalpy changes (ΔH) to detect polymorphs.
  • Powder X-ray diffraction (PXRD): Compare diffraction patterns of recrystallized batches.
  • Solubility profiling: Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 1.2–6.8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.